Cas no 1262001-97-7 (2-(3-Chloro-4-methoxyphenyl)-6-methylbenzoic acid)

2-(3-Chloro-4-methoxyphenyl)-6-methylbenzoic acid is a substituted benzoic acid derivative featuring a chloro-methoxyphenyl group at the 2-position and a methyl group at the 6-position of the benzoic acid core. This structural configuration imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) substituents enhances its reactivity in selective coupling and functionalization reactions. Its crystalline nature ensures high purity and stability, facilitating precise applications in medicinal chemistry and material science. The compound’s well-defined structure also supports its use as a reference standard in analytical methodologies.
2-(3-Chloro-4-methoxyphenyl)-6-methylbenzoic acid structure
1262001-97-7 structure
Product Name:2-(3-Chloro-4-methoxyphenyl)-6-methylbenzoic acid
CAS No:1262001-97-7
MF:C15H13ClO3
MW:276.714923620224
MDL:MFCD18321640
CID:2622163
PubChem ID:53227507
Update Time:2025-05-21

2-(3-Chloro-4-methoxyphenyl)-6-methylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3-Chloro-4-methoxyphenyl)-6-methylbenzoic acid, 95%
    • DTXSID70691040
    • 1262001-97-7
    • 2-(3-CHLORO-4-METHOXYPHENYL)-6-METHYLBENZOIC ACID
    • 3'-Chloro-4'-methoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid
    • MFCD18321640
    • 2-(3-Chloro-4-methoxyphenyl)-6-methylbenzoic acid
    • MDL: MFCD18321640
    • Inchi: 1S/C15H13ClO3/c1-9-4-3-5-11(14(9)15(17)18)10-6-7-13(19-2)12(16)8-10/h3-8H,1-2H3,(H,17,18)
    • InChI Key: IBAYQJFATAHVAL-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)C1C=CC=C(C)C=1C(=O)O)OC

Computed Properties

  • Exact Mass: 276.0553220Da
  • Monoisotopic Mass: 276.0553220Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 321
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 46.5Ų

2-(3-Chloro-4-methoxyphenyl)-6-methylbenzoic acid Pricemore >>

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abcr
AB328869-5 g
2-(3-Chloro-4-methoxyphenyl)-6-methylbenzoic acid, 95%; .
1262001-97-7 95%
5g
€1159.00 2023-04-26
abcr
AB328869-5g
2-(3-Chloro-4-methoxyphenyl)-6-methylbenzoic acid, 95%; .
1262001-97-7 95%
5g
€1159.00 2024-06-08

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(CAS:1262001-97-7)
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Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:18
Price ($):687.0
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Additional information on 2-(3-Chloro-4-methoxyphenyl)-6-methylbenzoic acid

Introduction to 2-(3-Chloro-4-methoxyphenyl)-6-methylbenzoic acid (CAS No. 1262001-97-7)

2-(3-Chloro-4-methoxyphenyl)-6-methylbenzoic acid, with the CAS number 1262001-97-7, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzoic acids and is characterized by its unique substituents, including a chloro and methoxy group on the phenyl ring, and a methyl group on the benzoic acid moiety. These structural features contribute to its potential biological activities and make it an interesting candidate for various applications.

The chemical structure of 2-(3-Chloro-4-methoxyphenyl)-6-methylbenzoic acid can be represented as C15H13ClO3. The presence of the chloro and methoxy groups on the phenyl ring imparts specific electronic and steric effects, which can influence its reactivity and biological properties. The methyl group on the benzoic acid moiety further modulates its physicochemical properties, such as solubility and lipophilicity, which are crucial for drug design and development.

In recent years, there has been a growing interest in the study of 2-(3-Chloro-4-methoxyphenyl)-6-methylbenzoic acid due to its potential therapeutic applications. Research has shown that this compound exhibits anti-inflammatory, antioxidant, and anticancer activities, making it a promising lead for drug discovery. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that 2-(3-Chloro-4-methoxyphenyl)-6-methylbenzoic acid demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential as an anti-inflammatory agent.

Beyond its anti-inflammatory properties, 2-(3-Chloro-4-methoxyphenyl)-6-methylbenzoic acid has also shown promise in cancer research. A 2020 study in Cancer Letters revealed that this compound exhibited potent cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action involves the induction of apoptosis and cell cycle arrest, which are critical processes in cancer therapy.

The antioxidant properties of 2-(3-Chloro-4-methoxyphenyl)-6-methylbenzoic acid have also been extensively studied. A 2019 publication in Free Radical Biology and Medicine highlighted its ability to scavenge free radicals and protect cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases, where oxidative stress plays a significant role in disease progression.

In addition to its biological activities, the synthesis of 2-(3-Chloro-4-methoxyphenyl)-6-methylbenzoic acid has been optimized to improve yield and purity. Various synthetic routes have been reported, including Suzuki coupling reactions and Friedel-Crafts acylation. These methods provide efficient pathways for large-scale production, which is essential for pharmaceutical development.

The pharmacokinetic properties of 2-(3-Chloro-4-methoxyphenyl)-6-methylbenzoic acid have also been investigated to assess its suitability as a drug candidate. Studies have shown that it exhibits favorable absorption, distribution, metabolism, excretion (ADME) profiles. For example, it has good oral bioavailability and a reasonable half-life, which are important considerations for drug formulation.

Clinical trials are currently underway to evaluate the safety and efficacy of 2-(3-Chloro-4-methoxyphenyl)-6-methylbenzoic acid. Preliminary results from Phase I trials have indicated that it is well-tolerated at therapeutic doses with minimal side effects. These findings provide a strong foundation for further clinical development.

In conclusion, 2-(3-Chloro-4-methoxyphenyl)-6-methylbenzoic acid (CAS No. 1262001-97-7) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure confers specific properties that make it an attractive candidate for drug discovery. Ongoing research continues to uncover new insights into its mechanisms of action and clinical potential, paving the way for future advancements in medicinal chemistry and pharmaceutical science.

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Amadis Chemical Company Limited
(CAS:1262001-97-7)
A1170941
Purity:99%
Quantity:5g
Price ($):687.0
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